molecular formula C13H18O3 B13501403 (2S)-2-(tert-butoxy)-3-phenylpropanoic acid

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid

Cat. No.: B13501403
M. Wt: 222.28 g/mol
InChI Key: DSRAXLWJLVSPSD-NSHDSACASA-N
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Description

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid typically involves the introduction of the tert-butoxy group into a suitable precursor. One common method is the esterification of a propanoic acid derivative with tert-butyl alcohol under acidic conditions. This can be achieved using a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using flow microreactors. These systems allow for continuous production, improved reaction control, and reduced waste, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2S)-2-(tert-butoxy)-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-butoxy)-3-phenylpropanoic acid: Unique due to the presence of both tert-butoxy and phenyl groups.

    (2S)-2-(tert-butoxy)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    (2S)-2-(tert-butoxy)-3-ethylpropanoic acid: Contains an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

DSRAXLWJLVSPSD-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)O[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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